![molecular formula C19H18ClN3O3S B5733987 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole, commonly known as CPI or CP-122,288, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole derivatives and has been shown to exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of CPI is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. Additionally, CPI has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory effects. CPI has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
CPI has been shown to exhibit a range of biochemical and physiological effects. In animal models of schizophrenia, CPI has been shown to reduce the activity of dopaminergic neurons in the mesolimbic pathway, which is believed to contribute to the positive symptoms of schizophrenia. Additionally, CPI has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. Furthermore, CPI has been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPI is its high potency and selectivity for its target receptors, which allows for precise control over its effects. Additionally, CPI has been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one limitation of CPI is its potential for off-target effects, which may limit its therapeutic potential. Furthermore, the complex synthesis of CPI may make it difficult to produce in large quantities for clinical use.
Orientations Futures
There are several potential future directions for research on CPI. One area of interest is the development of more potent and selective analogs of CPI, which may have improved therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of CPI, which may lead to the development of new treatments for schizophrenia, inflammatory diseases, and cancer. Furthermore, the potential for off-target effects of CPI should be further investigated, in order to fully assess its safety and efficacy for clinical use.
Méthodes De Synthèse
The synthesis of CPI involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base, followed by the addition of 1H-indole-3-carboxylic acid and a carbodiimide coupling reagent. The resulting product is purified by column chromatography to yield CPI in high purity.
Applications De Recherche Scientifique
CPI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia, and has been proposed as a potential treatment for this disorder. Additionally, CPI has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, CPI has been found to have antitumor effects, and has been investigated as a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-14-5-7-15(8-6-14)27(25,26)23-11-9-22(10-12-23)19(24)17-13-21-18-4-2-1-3-16(17)18/h1-8,13,21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACDTIZWAKHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-3-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.